molecular formula C8H17Na2O3P B13730570 Sodium octyl phosphonate CAS No. 38304-28-8

Sodium octyl phosphonate

Cat. No.: B13730570
CAS No.: 38304-28-8
M. Wt: 238.17 g/mol
InChI Key: KBQXYXLZUWULEL-UHFFFAOYSA-L
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Description

Sodium octyl phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an octyl chain. This compound is part of the broader class of phosphonates, which are known for their stability and versatility in various applications. This compound is typically used in industrial and research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium octyl phosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction and the Kabachnik-Fields reaction. The Michaelis-Arbuzov reaction involves the reaction of trialkyl phosphites with alkyl halides, while the Kabachnik-Fields reaction involves the condensation of phosphorous acid with aldehydes and amines .

Industrial Production Methods: In industrial settings, this compound is often produced by the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium octyl phosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of phosphonates can occur under both acidic and basic conditions, leading to the formation of phosphonic acids .

Common Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide for alkaline hydrolysis and hydrochloric acid for acidic hydrolysis. Trimethylsilyl halides are also used for the cleavage of C-O bonds in phosphonates .

Major Products: The major products formed from these reactions include phosphonic acids and their derivatives, which are useful intermediates in various chemical processes .

Comparison with Similar Compounds

Properties

CAS No.

38304-28-8

Molecular Formula

C8H17Na2O3P

Molecular Weight

238.17 g/mol

IUPAC Name

disodium;octyl-dioxido-oxo-λ5-phosphane

InChI

InChI=1S/C8H19O3P.2Na/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2

InChI Key

KBQXYXLZUWULEL-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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